molecular formula C21H29FO2Si B12582775 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol CAS No. 645413-04-3

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol

Katalognummer: B12582775
CAS-Nummer: 645413-04-3
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: OWPOFNRJGWMZPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is an organic compound that features a tert-butyl(diphenyl)silyl ether protecting group and a fluorine atom on a pentanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of 4-fluoropentan-1-ol using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-one.

    Reduction: 5-{[tert-Butyl(diphenyl)silyl]oxy}-pentan-1-ol.

    Substitution: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-azidopentan-1-ol.

Wissenschaftliche Forschungsanwendungen

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the study of fluorinated compounds and their biological interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol depends on its application. In organic synthesis, the tert-butyl(diphenyl)silyl group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.

Eigenschaften

CAS-Nummer

645413-04-3

Molekularformel

C21H29FO2Si

Molekulargewicht

360.5 g/mol

IUPAC-Name

5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentan-1-ol

InChI

InChI=1S/C21H29FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-17-18(22)11-10-16-23/h4-9,12-15,18,23H,10-11,16-17H2,1-3H3

InChI-Schlüssel

OWPOFNRJGWMZPK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.